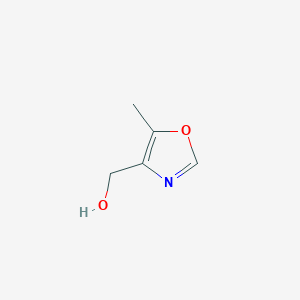

(5-Methyl-1,3-oxazol-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Methyl-1,3-oxazol-4-yl)methanol is an organic compound with the molecular formula C5H7NO2 and a molecular weight of 113.12 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-oxazol-4-yl)methanol can be achieved through several methods. One common approach involves the van Leusen oxazole synthesis, which allows the preparation of 5-substituted oxazoles through a two-step [3+2] cycloaddition reaction from aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . This method involves the formation of an intermediate oxazoline, which is subsequently converted to the desired oxazole.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Methyl-1,3-oxazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding oxazoline.

Substitution: The methyl group on the oxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of (5-Methyl-1,3-oxazol-4-yl)aldehyde or (5-Methyl-1,3-oxazol-4-yl)carboxylic acid.

Reduction: Formation of (5-Methyl-1,3-oxazolin-4-yl)methanol.

Substitution: Formation of various substituted oxazoles depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(5-Methyl-1,3-oxazol-4-yl)methanol has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of oxazole compounds can inhibit the Hsp90 molecular chaperone, which is crucial for cancer cell survival. A study demonstrated that this compound derivatives exhibited cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Biochemical Research

This compound serves as a valuable tool in biochemical assays due to its ability to modulate enzyme activities and cell signaling pathways.

Table 1: Biochemical Activities of this compound

Material Science

The compound is also explored for its utility in developing specialty chemicals and materials. Its unique structure provides opportunities for creating novel polymers and coatings.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for advanced material applications .

Synthesis and Production Methods

The synthesis of this compound typically involves the following methods:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving substituted oxazoles.

- Reduction Processes : Oxidized precursors can be reduced to yield the desired methanol derivative.

Table 2: Synthesis Routes

| Synthesis Method | Description |

|---|---|

| Condensation | Reaction of oxazole derivatives with alcohols |

| Reduction | Conversion of ketones or aldehydes to alcohols |

Wirkmechanismus

The mechanism of action of (5-Methyl-1,3-oxazol-4-yl)methanol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The oxazole ring can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Methyl-1,3-oxazol-5-yl)methanol: Similar structure but with the methyl group at a different position on the oxazole ring.

(5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Contains an oxadiazole ring instead of an oxazole ring.

Uniqueness

(5-Methyl-1,3-oxazol-4-yl)methanol is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

(5-Methyl-1,3-oxazol-4-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

The structure of this compound features an oxazole ring, which significantly influences its chemical reactivity and biological activity. The oxazole moiety allows for interactions with various enzymes and proteins through hydrogen bonding and hydrophobic interactions, crucial for modulating biological pathways.

Enzyme Interactions

This compound has been shown to interact with enzymes involved in metabolic pathways. It can act as an electron donor or acceptor in redox reactions, influencing enzyme activity and thus cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, which are critical in signal transduction pathways.

Cellular Effects

Research indicates that this compound can affect cell signaling pathways and gene expression. It has been observed to alter the activity of transcription factors and epigenetic modifiers, leading to significant changes in cellular behavior. At low concentrations, it may exhibit antioxidant properties, while higher doses could lead to toxicity .

The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes. This interaction can modulate their activity through non-covalent interactions such as hydrogen bonding and π-π stacking. The compound's ability to influence various molecular targets makes it a valuable subject for further research in therapeutic applications .

Case Studies

Dosage Effects

The biological activity of this compound varies with dosage:

- Low Doses : May provide beneficial effects such as antioxidant or anti-inflammatory properties.

- High Doses : Associated with toxicity and adverse effects including cellular damage.

Metabolic Pathways

This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites that can further influence biological processes. Its interaction with cofactors like NADH or FADH2 is also significant for understanding its metabolic fate.

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antioxidant | Significant scavenging at low concentrations |

| Antimicrobial | Potential efficacy against pathogens; specific studies needed |

| Enzyme Modulation | Alters kinase and phosphatase activities |

| Cellular Effects | Influences gene expression and cell signaling pathways |

Eigenschaften

IUPAC Name |

(5-methyl-1,3-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-5(2-7)6-3-8-4/h3,7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQJNZYJRXRLNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.